Defensin-related cryptdin 2 precursor
Description
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Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
LRDLVCYCRTRGCKRRERMNGTCRKGHLMYTLCCR |
Origin of Product |
United States |
Intermolecular Interactions and Signaling Pathways
Interactions with Microbial Components (e.g., Lipopolysaccharides)
The primary function of mature cryptdins is to protect the host from microbial invasion. This is achieved through direct interactions with components of microbial cell envelopes. A key target for Crp2 and other defensins is lipopolysaccharide (LPS), a major constituent of the outer membrane of Gram-negative bacteria. acs.org
The interaction between cationic antimicrobial peptides like cryptdins and the anionic LPS is largely driven by electrostatic forces. mdpi.com This binding can lead to the neutralization of the endotoxic properties of LPS, thereby preventing a potentially harmful systemic inflammatory response in the host. nih.govmdpi.com Studies on various defensins have shown that this interaction is a critical first step in the antimicrobial process. For some defensins, binding to LPS is a prerequisite for their bactericidal activity. acs.org However, the specific binding dynamics of the Defensin-related cryptdin (B1167165) 2 precursor to LPS have not been extensively detailed in available research, with most studies focusing on the mature, proteolytically processed forms of cryptdins.
Research on a variety of defensins indicates that they can bind to LPS and disrupt the structure of the bacterial outer membrane. acs.org This disruption facilitates the peptide's access to the inner membrane, where it can exert its ultimate lethal effects. The interaction is not solely dependent on charge; the specific amino acid sequence and structure of the defensin (B1577277) also play a role. For instance, the difference of a single amino acid at residue 10 (Threonine in Crp2 versus Lysine (B10760008) in Crp3) has been shown to impact the bactericidal interaction with E. coli. nih.gov While Crp2 was found to be inactive at a concentration of 10 micrograms/ml in one bactericidal assay, other cryptdins with minor sequence variations showed significant activity, highlighting the specificity of these interactions. nih.gov
The table below summarizes the known interactions of cryptdins and related defensins with microbial components, primarily focusing on the mature peptides due to the limited data on the precursor form.
| Interacting Molecule | Peptide Form | Organism/Component | Key Findings |
| Lipopolysaccharide (LPS) | General Defensins | Gram-negative bacteria | Binding and neutralization of endotoxic activity. acs.orgnih.govmdpi.com |
| Escherichia coli | Mature Cryptdin 2 | Gram-negative bacterium | Inactive at 10 µg/ml in a specific bactericidal assay. nih.gov |
| Escherichia coli | Mature Cryptdins 1, 3-6 | Gram-negative bacterium | Active at 10 µg/ml in a bactericidal assay. nih.gov |
| Listeria monocytogenes | Mature Cryptdin 2 | Gram-positive bacterium | Exerts bactericidal activity. nih.gov |
| Salmonella typhimurium | Mature Cryptdin 2 | Gram-negative bacterium | More effective against avirulent strains. nih.gov |
Interactions with Host Cellular Receptors and Proteins
The interactions of Defensin-related cryptdin 2 are not limited to microbial surfaces; these peptides also engage with host cellular components, leading to a range of immunomodulatory effects. While specific receptors for the cryptdin 2 precursor have not been identified, studies on mature defensins suggest that they can interact with various host cell surface receptors and proteins.
For instance, some human defensins are known to chemoattract immune cells like T-lymphocytes and monocytes by interacting with chemokine receptors such as CCR6 and CCR2. mdpi.com This interaction helps to orchestrate the adaptive immune response at sites of infection. The concentration of defensins is a critical factor in determining their effect, with lower concentrations often mediating chemotaxis and higher concentrations leading to direct antimicrobial activity. mdpi.com
The precursor form of cryptdins is generally considered inactive, with the pro-region thought to prevent the peptide from interacting with host cell membranes and causing damage before its secretion into the intestinal lumen. Once secreted, the precursor is processed into its active form by matrix metalloproteinase-7 (MMP-7). nih.gov
Downstream Signaling Cascades Triggered by Cryptdin 2 Precursor or Mature Peptides
The binding of mature cryptdins to host cells can trigger intracellular signaling cascades that modulate the host's inflammatory response. There is currently no evidence to suggest that the Defensin-related cryptdin 2 precursor initiates any signaling pathways; this function is attributed to the mature, active peptides.
Research on cryptdin 3, which is structurally very similar to cryptdin 2, has shown that it can induce the secretion of the pro-inflammatory cytokine Interleukin-8 (IL-8) from intestinal epithelial cells. This process is dependent on the activation of the transcription factor NF-κB and the p38 MAP kinase signaling pathway. The activation of these pathways by cryptdin 3 appears to be a unique mechanism, as it occurs more slowly than with other known inflammatory agonists.
The ability of certain defensins to enter host cells and interact with intracellular components has also been reported. For example, a human β-defensin has been shown to enter macrophages and reduce the production of LPS-stimulated inflammatory factors, suggesting an intracellular regulatory role. nih.gov This interaction was linked to the blockade of the p42/44 and p38 MAPK signaling pathways. nih.gov
The table below outlines the key signaling pathways and downstream effectors associated with mature cryptdins and related defensins.
| Triggering Peptide | Host Cell Type | Signaling Pathway Activated | Downstream Effect |
| Mature Cryptdin 3 | Intestinal epithelial cells | NF-κB, p38 MAP kinase | Induction of IL-8 secretion |
| Human β-defensin | Macrophages | Inhibition of p42/44 and p38 MAPK | Reduction of LPS-induced pro-inflammatory cytokines (IL-1α, IL-1β, IL-6, TNF-α) nih.gov |
| Human α-defensins (HNP 1-3) | Immune cells | Not specified | Adjuvant effect, enhancing antibody production. mdpi.com |
Advanced Research Methodologies and Analytical Approaches
Transcriptomic Profiling Techniques (e.g., RNA-Seq, qRT-PCR)
The study of the Defensin-related cryptdin (B1167165) 2 precursor at the transcript level has revealed significant insights into its regulation and diversity. Murine Paneth cells, specialized epithelial cells in the small intestine, are the primary producers of the mRNA for this precursor. nih.gov
Transcriptomic analyses have shown that the expression of cryptdin mRNA is developmentally regulated, with levels accumulating to high concentrations in the intestinal crypt epithelium during postnatal development. nih.govsemanticscholar.org The mRNA for cryptdins, including the precursor to Cry-2, is highly abundant in the adult jejunum and ileum. semanticscholar.org
Modern transcriptomic techniques play a vital role in quantifying and characterizing these transcripts:
Quantitative Real-Time PCR (qRT-PCR): This technique has been instrumental in examining the expression levels of messenger RNA (mRNA) for various cryptdin isoforms, including Cry-2, in different segments of the small intestine, such as the duodenum, jejunum, and ileum. frontiersin.org Studies have utilized qRT-PCR to demonstrate differential expression patterns of cryptdin genes along the intestinal tract. nih.gov For instance, research on heat-stressed mice showed an upregulation of Cry-2 in the small intestinal tissue, as quantified by this method. nih.gov
RNA-Seq: High-throughput sequencing of RNA allows for a comprehensive analysis of the entire transcriptome of Paneth cells. This has led to the identification of numerous cryptdin isoforms from a single jejunal crypt, highlighting the diversity of these antimicrobial peptides. nih.gov RNA-Seq data, combined with sophisticated bioinformatic tools, helps in the challenging task of accurately assigning sequence reads to the highly similar defensin (B1577277) genes. nih.gov
The gene encoding the cryptdin precursor has a characteristic two-exon structure, where the first exon codes for the prepro-segment and the second for the mature peptide. nih.govnih.gov This genetic organization is a common feature among mouse and human Paneth cell α-defensin genes. nih.gov
Proteomic Identification and Quantification (e.g., Mass Spectrometry, Western Blotting)
Proteomic approaches are essential for the direct identification, characterization, and quantification of the Defensin-related cryptdin 2 precursor and its processed, active form.
Purification and Sequencing: Initial studies involved the purification of cryptdins from the subcellular fractions of murine small intestine cells enriched in Paneth cells. nih.gov The primary structures of these peptides were then determined, revealing that Cry-2 is a 35-amino-acid mature defensin. nih.gov
Mass Spectrometry: This technique is a cornerstone for the analysis of defensins. It is used to confirm the correct synthesis and oxidative folding of cryptdin peptides by detecting the mass reduction of 6 Da, which corresponds to the formation of three disulfide bonds. nih.gov Furthermore, mass spectrometry is employed to analyze the products of in vitro activation assays, identifying cleavage sites within the precursor molecule. uq.edu.auresearchgate.net
Western Blotting: Western blotting is utilized to detect the presence of specific cryptdin proteins. For example, it has been used to identify artificially synthesized β-defensin 2 using a cell-free protein synthesis system. nih.gov This technique can be applied to detect the Cry-2 precursor and its mature form in tissue lysates or other biological samples.
These proteomic methods have been crucial in demonstrating that intestinal prodefensins are processed into mature, broad-spectrum antimicrobial defensins. nih.govnih.gov
Gene Editing and Knockout Models (e.g., CRISPR/Cas9, Matrilysin-Deficient Mice)
The use of genetic models, particularly knockout mice, has been fundamental in understanding the in vivo function of the this compound.
Matrilysin-Deficient Mice: The proteolytic processing of the inactive procryptdins into their active mature forms is carried out by the enzyme matrix metalloproteinase 7 (MMP-7), also known as matrilysin. nih.govresearchgate.net Mice deficient in matrilysin (MMP-7 knockout mice) are invaluable models for studying the consequences of the absence of mature cryptdins. These mice exhibit an altered intestinal microbiota composition and increased susceptibility to certain enteric pathogens, highlighting the critical role of MMP-7-mediated activation of cryptdin precursors for intestinal host defense.
CRISPR/Cas9: While specific examples of CRISPR/Cas9 being used to target the this compound are not prominent in the provided search results, this gene-editing technology offers a powerful tool for future research. It could be employed to create precise mutations in the gene encoding the precursor to study the function of specific domains or to generate cell lines or animal models with a complete knockout of this specific defensin.
Studies using these models have shown that the disulfide array of the mature peptide is not essential for its bactericidal activity but is crucial for protecting it from degradation by the activating proteinase, MMP-7. uq.edu.auresearchgate.net
In Vitro Functional Assays (e.g., Antimicrobial Susceptibility Assays, Cell-Based Immunomodulation Assays)
A variety of in vitro assays are employed to characterize the biological activities of the mature peptide derived from the this compound.
Antimicrobial Susceptibility Assays: The bactericidal activity of cryptdins is a primary focus of functional studies.
Turbidimetric Methods: A 96-well turbidimetric method, known as the "virtual colony count," is used to quantify the bactericidal activities of cryptdins against bacteria like Escherichia coli and Staphylococcus aureus. nih.gov This assay measures bacterial growth spectrophotometrically over time in the presence of varying concentrations of the peptide. nih.gov
Agar Diffusion Assays: This classic method is used to assess the potency of antimicrobial peptides. The size of the inhibition zone around a disk impregnated with the peptide corresponds to its antimicrobial activity. nih.gov
Bactericidal Assays: These assays involve exposing bacteria to the peptide and then quantifying the number of surviving cells by plating and counting colony-forming units (CFU). nih.govuq.edu.auresearchgate.net
Table 1: Summary of In Vitro Antimicrobial Activity of Cryptdins
| Bacterial Species | Assay Type | Key Finding | Citation |
|---|---|---|---|
| Listeria monocytogenes | Bactericidal Assay | Cryptdins 1 and 2 show bactericidal activity. | nih.gov |
| Escherichia coli | Bactericidal Assay | Cryptdins 1 and 2 show bactericidal activity. | nih.gov |
| Salmonella typhimurium | Bactericidal Assay | Cryptdins are more effective against mouse-avirulent strains. | nih.gov |
| Escherichia coli | Turbidimetric Assay | Cryptdin activity is dose-dependent. | nih.gov |
| Staphylococcus aureus | Turbidimetric Assay | Tertiary and quaternary structures are important for killing. | nih.govnih.gov |
Cell-Based Immunomodulation Assays: In addition to their direct antimicrobial effects, defensins are known to modulate the immune system.
Chemotaxis Assays: These assays measure the ability of the peptide to attract immune cells like neutrophils, monocytes, and T-lymphocytes. mdpi.com
Cytokine Release Assays: The effect of the peptide on the production and release of cytokines (e.g., IL-8, IL-1β) from immune or epithelial cells is measured, often using ELISA or cytokine arrays. mdpi.com Defensins can induce the expression of pro-inflammatory cytokines. unimi.it
Cell Viability Assays: Assays like the Alamar Blue assay are used to assess the metabolic activity and viability of host cells in the presence of the peptide and/or bacterial infection. unimi.it
These functional assays have demonstrated that the mature peptide from the this compound has broad-spectrum antimicrobial properties and can also influence host immune responses. nih.govnih.govmdpi.com
Immunohistochemistry and Fluorescence Microscopy for Localization Studies
Immunohistochemistry and fluorescence microscopy are powerful techniques for visualizing the location of the this compound and its mature peptide within tissues.
Immunohistochemistry: Using specific antibodies, researchers have shown that cryptdins are localized to the apically oriented secretory granules of Paneth cells at the base of the crypts of Lieberkühn in the small intestine. frontiersin.orgnih.gov This localization is consistent with their role as secreted antimicrobial peptides that are released into the intestinal lumen. nih.gov
In Situ Hybridization: This technique, which detects specific mRNA sequences, has been used to show that cryptdin mRNA is intensely and specifically expressed in the epithelial cells at the base of all crypts in the jejunum and ileum. nih.govsemanticscholar.org These studies also revealed the developmental appearance of the mRNA in suckling mice. nih.govsemanticscholar.org
These localization studies have provided direct visual evidence of the site of synthesis and storage of the this compound, reinforcing its function in intestinal innate immunity. frontiersin.orgnih.gov
Structural Biology Techniques (e.g., NMR, X-ray Crystallography)
Determining the three-dimensional structure of defensins is crucial for understanding their mechanism of action.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR has been used to determine the solution structure of cryptdins, such as Crp4. nih.gov These studies have confirmed the canonical disulfide bond connectivity (Cys1-Cys6, Cys2-Cys4, Cys3-Cys5) that is a hallmark of α-defensins. nih.gov NMR is also used to verify the cysteine connectivities in disulfide variants of cryptdins. uq.edu.auresearchgate.net
X-ray Crystallography: This technique provides high-resolution crystal structures of proteins. The crystal structure of a cryptdin, Crp14, has been solved, revealing a disulfide-stabilized, three-stranded β-sheet core structure. nih.govresearchgate.net Interestingly, this structure showed a noncanonical dimer formation. nih.govresearchgate.net
Table 2: Structural Features of a Related Cryptdin (Crp14) Determined by X-ray Crystallography
| Feature | Description | Citation |
|---|---|---|
| Resolution | 1.67 Å | nih.gov |
| Core Structure | Three-stranded antiparallel β-sheet | nih.gov |
| Disulfide Bonds | Canonical "1-6, 2-4, 3-5" topology | nih.gov |
| Dimerization | Asymmetrical interaction between two β1 strands in parallel | nih.govresearchgate.net |
These structural studies provide a molecular framework for understanding how sequence variations among cryptdin isoforms can impact their bactericidal activity and ability to self-associate. nih.govnih.gov
Bioinformatic and Computational Modeling Approaches (e.g., Sequence Alignment, Phylogenetic Analysis)
Bioinformatic and computational tools are indispensable for analyzing the vast amount of sequence data generated for the defensin family and for predicting structure-function relationships.
Sequence Alignment and Phylogenetic Analysis: The primary structure of the this compound shows a 70-amino acid open reading frame with a carboxy-terminal domain that aligns with the consensus sequence of leukocyte defensins. nih.govsemanticscholar.org Sequence alignments of numerous cryptdin cDNAs have revealed that they share high nucleotide sequence identity, with frequent substitutions at specific codons. nih.gov Phylogenetic analysis of cryptdin and related genes suggests they may have diverged from a common ancestor and expanded more recently. nih.gov
Computational Modeling: Molecular dynamics simulations are performed to study the behavior of cryptdins in solution and to model the effects of mutations. nih.gov For example, simulations have been conducted on Crp14 and a hypothetical mutant to understand the impact of specific amino acid changes. nih.gov Computational tools are also used to predict the structure and properties of defensins and to design new peptides with enhanced activities. frontiersin.org The PyMOL Molecular Graphics System is often used to visualize and analyze the 3D structures of these peptides. researchgate.net
These computational approaches are critical for managing and interpreting the complexity of the defensin gene family and for guiding further experimental studies. frontiersin.orgbicnirrh.res.in
Peptide Synthesis and Modification for Structure-Function Studies
The investigation into the structure-function relationship of defensin-related cryptdins, including the lineage of cryptdin 2, heavily relies on chemical peptide synthesis and targeted modifications. These approaches allow researchers to produce specific cryptdin isoforms and their analogs in quantities sufficient for detailed biophysical and bactericidal analyses, overcoming the limitations of isolating these peptides from natural sources.
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for producing linear cryptdin peptides. Following synthesis, a critical step is the oxidative folding to form the three canonical intramolecular disulfide bonds that are characteristic of α-defensins (Cys1-Cys6, Cys2-Cys4, Cys3-Cys5). The successful formation of these bonds results in a mass reduction of 6 Da compared to the unfolded, linear peptide, a change that can be verified by mass spectrometry. This process yields functionally active, mature cryptdins. nih.gov
To dissect the roles of the tertiary structure and specific amino acid residues in the antimicrobial activity of cryptdins, various modifications are introduced. A common modification is the substitution of the six cysteine residues with alanine. This results in linearized analogs that cannot form disulfide bonds, allowing researchers to assess the importance of the folded, three-dimensional structure for bactericidal function. nih.gov The killing of E. coli by cryptdins is generally independent of their tertiary and quaternary structures, which are important for the killing of S. aureus, suggesting two distinct mechanisms of action. nih.gov
Another key area of modification involves the substitution of specific amino acid residues to probe their contribution to antimicrobial potency and spectrum. For instance, studies have explored the functional effects of substituting lysine (B10760008) for arginine to understand the role of electropositive charges in bactericidal activity. asm.org Research comparing cryptdin 2 and cryptdin 3, which differ only by a single amino acid (Threonine in cryptdin 2 and Lysine in cryptdin 3 at the same position), has shown that this minor change significantly impacts their bactericidal interaction with E. coli. nih.gov
The redox state of cryptdins also represents a form of modification with significant functional consequences. Cryptdin-4, for example, can exist in an oxidized state with three disulfide bonds (crp4oxi) or a reduced, linear form with free thiol groups (crp4red). mdpi.com Both forms are found in the intestinal tract and exhibit different mechanisms of antimicrobial activity. mdpi.com While both forms can disrupt bacterial membranes, the oxidized form also induces the accumulation of reactive oxygen species. mdpi.com
These synthetic and modification strategies have been instrumental in generating a wealth of data on how the primary sequence and three-dimensional structure of cryptdins relate to their biological function.
Research Findings on Cryptdin Activity and Modifications
The following tables summarize key research findings from studies on synthetic and modified cryptdins.
| Cryptdin Isoform | Relative Potency (Agar Diffusion Assay vs. NP-1) | Activity at 10 µg/ml (Bactericidal Assay) | Key Differentiating Feature |
|---|---|---|---|
| Cryptdin 1 | Approximately equivalent to NP-1 | Active | - |
| Cryptdin 2 | Approximately equivalent to NP-1 | Not Active | Contains Threonine at residue 10 |
| Cryptdin 3 | Approximately equivalent to NP-1 | Active | Contains Lysine at residue 10 |
| Cryptdin 4 | 30x more active than NP-1 | Active | Mature peptide sequence is 74% identical to Cryptdin 1 |
| Cryptdin 5 | Approximately equivalent to NP-1 | Active | Mature peptide sequence is 78% identical to Cryptdin 1 |
| Cryptdin 6 | Approximately equivalent to NP-1 | Active | - |
Data sourced from Ouellette et al., 1994. nih.gov
| Peptide | Modification | Observed Effect on E. coli | Proposed Mechanism |
|---|---|---|---|
| crp4oxi | Native oxidized form (3 disulfide bonds) | Antimicrobial activity via membrane depolarization and induction of reactive oxygen species (ROS). | Disruption of membrane function and oxidative stress. |
| crp4red | Reduced form (6 free thiol groups) | Antimicrobial activity via rapid membrane depolarization. Under anaerobic conditions, maintains some activity possibly through DNA binding. | Direct membrane disruption; potential inhibition of intracellular functions. |
| Linearized Analogs (Cys to Ala) | Substitution of all 6 Cysteine residues with Alanine | Activity against E. coli is largely maintained. | Suggests the tertiary structure is less critical for killing E. coli compared to S. aureus. |
Data sourced from studies on cryptdin structure and function. nih.govmdpi.com
Q & A
Q. How can researchers reconcile discrepancies in Defcr2’s tissue-specific expression patterns across studies?
- Methodological Answer : Standardize sample collection protocols (e.g., fasting status, circadian timing) to minimize variability. Meta-analyses of public RNA-seq datasets (e.g., GEO, ArrayExpress) can identify consensus expression profiles. Spatial transcriptomics (e.g., 10x Genomics Visium) may resolve regional intestinal differences .
Methodological Frameworks for Research Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
